molecular formula C9H5ClN2O B1305866 Quinoxaline-6-carbonyl chloride CAS No. 258503-93-4

Quinoxaline-6-carbonyl chloride

Cat. No. B1305866
Key on ui cas rn: 258503-93-4
M. Wt: 192.6 g/mol
InChI Key: UTEQROVYZDJSOO-UHFFFAOYSA-N
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Patent
US07846925B2

Procedure details

In a 1 l 3 neck flask was placed Quinoxaline-6-carboxylic acid (20.2 g) in 500 ml of THF. To this solution was slowly added thionylchloride (42 ml, Seq.). The reaction mechanically stirred was warmed up to reflux and followed by HPLC quenching the sample with NH4OH. After 3 h at reflux no more starting material was present, the solvent was removed under reduced pressure and SOCl2 was chased with toluene 3 times. The solid was suspended in 100 ml EtOAc and filtered to obtain 23.47 g of a beige solid.
[Compound]
Name
3
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([OH:13])=O)=[CH:8][CH:9]=2)[N:4]=[CH:3][CH:2]=1.S(Cl)([Cl:16])=O>C1COCC1>[N:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([Cl:16])=[O:13])=[CH:8][CH:9]=2)[N:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
3
Quantity
1 L
Type
reactant
Smiles
Step Two
Name
Quantity
20.2 g
Type
reactant
Smiles
N1=CC=NC2=CC(=CC=C12)C(=O)O
Step Three
Name
Quantity
42 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
mechanically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction
TEMPERATURE
Type
TEMPERATURE
Details
was warmed up
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
quenching the sample with NH4OH
TEMPERATURE
Type
TEMPERATURE
Details
After 3 h at reflux
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure and SOCl2
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
N1=CC=NC2=CC(=CC=C12)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 23.47 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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